Psora-4

Catalog No.
S540560
CAS No.
724709-68-6
M.F
C21H18O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psora-4

CAS Number

724709-68-6

Product Name

Psora-4

IUPAC Name

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2

InChI Key

JJAWGNIQEOFURP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Solubility

Soluble in DMSO

Synonyms

5-(4-phenylbutoxy)psoralen, psora-4

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Description

The exact mass of the compound Psora-4 is 334.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Ficusin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Psora-4, chemically known as 5-(4-Phenylbutoxy)psoralen, is a synthetic organic compound belonging to the class of psoralens. Its molecular formula is C21H18O4, and it has a molecular weight of approximately 334.37 g/mol . Psora-4 is characterized by the substitution of a 4-phenylbutoxy group at position 5 of the psoralen structure, enhancing its biological activity. This compound is primarily recognized for its potent inhibitory effects on voltage-gated potassium channels, particularly Kv1.3 .

Psora-4 acts as a potent and selective blocker of KV1.3 channels [, , ]. KV1.3 channels are voltage-gated potassium channels found in T cells, which are essential components of the immune system. These channels play a crucial role in regulating the electrical activity and calcium signaling within T cells []. Psora-4 preferentially binds to the inactivated state of the KV1.3 channel, preventing it from passing potassium ions and thereby affecting T cell function []. This can lead to reduced calcium influx, diminished cytokine production, and suppressed T cell proliferation [, ].

When exposed to ultraviolet light. These reactions can lead to the formation of covalent bonds with nucleophiles in biological systems, such as DNA and proteins. The compound's ability to form cross-links with nucleic acids is significant for its biological applications, particularly in therapeutic contexts .

Psora-4 exhibits notable biological activities, primarily as a selective inhibitor of the Kv1.3 potassium channel. It has an effective concentration (EC50) of approximately 3 nM, demonstrating high potency and selectivity over other potassium channel subtypes such as Kv1.1, Kv1.2, Kv1.4, and Kv1.7 . This selectivity makes it a valuable tool for studying calcium signaling pathways in various cellular contexts and has implications for therapeutic development in autoimmune diseases and other conditions associated with dysregulated potassium channel activity .

The synthesis of Psora-4 typically involves multi-step organic synthesis techniques starting from psoralen derivatives. The general approach includes:

  • Formation of the Phenylbutoxy Group: This is achieved through alkylation reactions involving appropriate phenylbutanol derivatives.
  • Functionalization: Subsequent steps may involve protecting groups for functional groups to facilitate further reactions without unwanted side products.
  • Purification: Final purification steps usually include chromatography techniques to isolate Psora-4 in high purity.

Specific reaction conditions can vary based on the starting materials used and desired yield .

Psora-4 has several applications in both research and potential therapeutic settings:

  • Research Tool: It serves as a potent inhibitor for studying potassium channel function and calcium signaling in various cell types.
  • Therapeutic Potential: Due to its selectivity for Kv1.3 channels, it shows promise in treating autoimmune diseases such as multiple sclerosis and psoriasis by modulating immune cell activity .
  • Caloric Restriction Mimetic: Emerging studies suggest that Psora-4 may mimic caloric restriction effects, potentially influencing metabolic pathways and aging processes .

Interaction studies have shown that Psora-4 preferentially binds to the C-type inactivated state of the Kv1.3 channel, which is crucial for its mechanism of action . Additionally, research indicates that it may interact with other ion channels and cellular pathways, although these interactions require further investigation to fully understand their implications.

Several compounds share structural or functional similarities with Psora-4. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary ActivityUnique Features
PsoralenC11H6O3DNA intercalationNatural compound; less selective than Psora-4
AngelicinC11H8O3DNA intercalationSimilar structure; different biological activities
5-MethoxypsoralenC12H10O4PhotosensitizerUsed primarily in phototherapy
FurocoumarinVarious (includes psoralens)DNA damage inductionBroad class; variable effects on ion channels

Psora-4 stands out due to its specific targeting of the Kv1.3 channel with high potency, making it particularly useful for therapeutic applications where modulation of immune responses is required .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

4

Exact Mass

334.12050905 g/mol

Monoisotopic Mass

334.12050905 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QDY3FLF2DY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Psora-4

Dates

Modify: 2023-08-15
1: Venturini E, Leanza L, Azzolini M, Kadow S, Mattarei A, Weller M, Tabatabai G, Edwards MJ, Zoratti M, Paradisi C, Szabò I, Gulbins E, Becker KA. Targeting the Potassium Channel Kv1.3 Kills Glioblastoma Cells. Neurosignals. 2017 Sep 1;25(1):26-38. doi: 10.1159/000480643. [Epub ahead of print] PubMed PMID: 28869943.
2: Kidd MW, Bulley S, Jaggar JH. Angiotensin II reduces the surface abundance of K(V) 1.5 channels in arterial myocytes to stimulate vasoconstriction. J Physiol. 2017 Mar 1;595(5):1607-1618. doi: 10.1113/JP272893. Epub 2017 Feb 5. PubMed PMID: 27958660; PubMed Central PMCID: PMC5330887.
3: Nishijima Y, Cao S, Chabowski DS, Korishettar A, Ge A, Zheng X, Sparapani R, Gutterman DD, Zhang DX. Contribution of K(V)1.5 Channel to Hydrogen Peroxide-Induced Human Arteriolar Dilation and Its Modulation by Coronary Artery Disease. Circ Res. 2017 Feb 17;120(4):658-669. doi: 10.1161/CIRCRESAHA.116.309491. Epub 2016 Nov 21. PubMed PMID: 27872049; PubMed Central PMCID: PMC5315616.
4: Zhou YY, Hou GQ, He SW, Xiao Z, Xu HJ, Qiu YT, Jiang S, Zheng H, Li ZY. Psora-4, a Kv1.3 Blocker, Enhances Differentiation and Maturation in Neural Progenitor Cells. CNS Neurosci Ther. 2015 Jul;21(7):558-67. doi: 10.1111/cns.12402. Epub 2015 May 15. PubMed PMID: 25976092.
5: Ueyama A, Imura K, Kasai-Yamamoto E, Tai N, Nagira M, Shichijo M, Yasui K. Kv1.3 blockers ameliorate allergic contact dermatitis by preferentially suppressing effector memory T cells in a rat model. Clin Exp Dermatol. 2013 Dec;38(8):897-903. doi: 10.1111/ced.12097. PubMed PMID: 24252082.
6: Hamilton DL, Beall C, Jeromson S, Chevtzoff C, Cuthbertson DJ, Ashford ML. Kv1.3 inhibitors have differential effects on glucose uptake and AMPK activity in skeletal muscle cell lines and mouse ex vivo skeletal muscle. J Physiol Sci. 2014 Jan;64(1):13-20. doi: 10.1007/s12576-013-0285-4. Epub 2013 Sep 17. PubMed PMID: 24043354.
7: Wulff H, Yarov-Yarovoy V. Channels: Sticking to nooks and crannies. Nat Chem Biol. 2013 Aug;9(8):473-4. doi: 10.1038/nchembio.1292. PubMed PMID: 23868316.
8: Marzian S, Stansfeld PJ, Rapedius M, Rinné S, Nematian-Ardestani E, Abbruzzese JL, Steinmeyer K, Sansom MS, Sanguinetti MC, Baukrowitz T, Decher N. Side pockets provide the basis for a new mechanism of Kv channel-specific inhibition. Nat Chem Biol. 2013 Aug;9(8):507-13. doi: 10.1038/nchembio.1271. Epub 2013 Jun 2. PubMed PMID: 23728494; PubMed Central PMCID: PMC4539245.
9: Leanza L, Trentin L, Becker KA, Frezzato F, Zoratti M, Semenzato G, Gulbins E, Szabo I. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia. Leukemia. 2013 Aug;27(8):1782-5. doi: 10.1038/leu.2013.56. Epub 2013 Feb 21. PubMed PMID: 23426166.
10: Leanza L, Henry B, Sassi N, Zoratti M, Chandy KG, Gulbins E, Szabò I. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells. EMBO Mol Med. 2012 Jul;4(7):577-93. doi: 10.1002/emmm.201200235. Epub 2012 Apr 11. PubMed PMID: 22496117; PubMed Central PMCID: PMC3407946.
11: Xu R, Cao M, Wu X, Wang X, Ruan L, Quan X, Lü C, He W, Zhang C. Kv1.3 channels as a potential target for immunomodulation of CD4+ CD28null T cells in patients with acute coronary syndrome. Clin Immunol. 2012 Feb;142(2):209-17. doi: 10.1016/j.clim.2011.10.009. Epub 2011 Nov 9. PubMed PMID: 22169811.
12: Straub SV, Perez SM, Tan B, Coughlan KA, Trebino CE, Cosgrove P, Buxton JM, Kreeger JM, Jackson VM. Pharmacological inhibition of Kv1.3 fails to modulate insulin sensitivity in diabetic mice or human insulin-sensitive tissues. Am J Physiol Endocrinol Metab. 2011 Aug;301(2):E380-90. doi: 10.1152/ajpendo.00076.2011. Epub 2011 May 17. PubMed PMID: 21586699.
13: Hao B, Chen ZW, Zhou XJ, Zimin PI, Miljanich GP, Wulff H, Wang YX. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. 2011 Mar;41(3):198-211. doi: 10.3109/00498254.2010.532886. Epub 2010 Nov 11. PubMed PMID: 21070145; PubMed Central PMCID: PMC3644211.
14: Cheong A, Li J, Sukumar P, Kumar B, Zeng F, Riches K, Munsch C, Wood IC, Porter KE, Beech DJ. Potent suppression of vascular smooth muscle cell migration and human neointimal hyperplasia by KV1.3 channel blockers. Cardiovasc Res. 2011 Feb 1;89(2):282-9. doi: 10.1093/cvr/cvq305. Epub 2010 Sep 29. PubMed PMID: 20884640; PubMed Central PMCID: PMC3020133.
15: Hyodo T, Oda T, Kikuchi Y, Higashi K, Kushiyama T, Yamamoto K, Yamada M, Suzuki S, Hokari R, Kinoshita M, Seki S, Fujinaka H, Yamamoto T, Miura S, Kumagai H. Voltage-gated potassium channel Kv1.3 blocker as a potential treatment for rat anti-glomerular basement membrane glomerulonephritis. Am J Physiol Renal Physiol. 2010 Dec;299(6):F1258-69. doi: 10.1152/ajprenal.00374.2010. Epub 2010 Sep 1. PubMed PMID: 20810612; PubMed Central PMCID: PMC3006300.
16: Tobin AA, Joseph BK, Al-Kindi HN, Albarwani S, Madden JA, Nemetz LT, Rusch NJ, Rhee SW. Loss of cerebrovascular Shaker-type K(+) channels: a shared vasodilator defect of genetic and renal hypertensive rats. Am J Physiol Heart Circ Physiol. 2009 Jul;297(1):H293-303. doi: 10.1152/ajpheart.00991.2008. Epub 2009 May 1. PubMed PMID: 19411284; PubMed Central PMCID: PMC2711739.
17: Stokely ME, Garg P, Bhat MA, Koulen P. Transient 5-(4-phenylbutoxy)psoralen (PAP-1) treatment dissociates developing pathologies in autoimmune optic neuritis into two distinct pathology profiles. J Neurosci Res. 2008 Jul;86(9):2111-24. doi: 10.1002/jnr.21645. PubMed PMID: 18335521.
18: Pereira LE, Villinger F, Wulff H, Sankaranarayanan A, Raman G, Ansari AA. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. Exp Biol Med (Maywood). 2007 Nov;232(10):1338-54. PubMed PMID: 17959847; PubMed Central PMCID: PMC2390884.
19: Liebau S, Pröpper C, Böckers T, Lehmann-Horn F, Storch A, Grissmer S, Wittekindt OH. Selective blockage of Kv1.3 and Kv3.1 channels increases neural progenitor cell proliferation. J Neurochem. 2006 Oct;99(2):426-37. PubMed PMID: 17029597.
20: Li Y, Wang P, Xu J, Desir GV. Voltage-gated potassium channel Kv1.3 regulates GLUT4 trafficking to the plasma membrane via a Ca2+-dependent mechanism. Am J Physiol Cell Physiol. 2006 Feb;290(2):C345-51. PubMed PMID: 16403947.

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